molecular formula C26H28N2O4 B13742725 Benzaldehyde, 4-[ethyl[3-phenoxy-2-[[(phenylamino)carbonyl]oxy]propyl]amino]-2-methyl- CAS No. 32089-69-3

Benzaldehyde, 4-[ethyl[3-phenoxy-2-[[(phenylamino)carbonyl]oxy]propyl]amino]-2-methyl-

Cat. No.: B13742725
CAS No.: 32089-69-3
M. Wt: 432.5 g/mol
InChI Key: LFDILVWKIBPEJN-UHFFFAOYSA-N
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Description

This compound is a benzaldehyde derivative with a highly substituted aromatic core. Its structure features:

  • A benzaldehyde backbone substituted at the 4-position with a complex amino-ether-carbamate chain.
  • An ethyl group attached to the central nitrogen atom.
  • A propyl chain bearing a phenoxy group at the 3-position and a phenylaminocarbonyloxy group at the 2-position.
  • A methyl group at the 2-position of the benzaldehyde ring.

Properties

CAS No.

32089-69-3

Molecular Formula

C26H28N2O4

Molecular Weight

432.5 g/mol

IUPAC Name

[1-(N-ethyl-4-formyl-3-methylanilino)-3-phenoxypropan-2-yl] N-phenylcarbamate

InChI

InChI=1S/C26H28N2O4/c1-3-28(23-15-14-21(18-29)20(2)16-23)17-25(19-31-24-12-8-5-9-13-24)32-26(30)27-22-10-6-4-7-11-22/h4-16,18,25H,3,17,19H2,1-2H3,(H,27,30)

InChI Key

LFDILVWKIBPEJN-UHFFFAOYSA-N

Canonical SMILES

CCN(CC(COC1=CC=CC=C1)OC(=O)NC2=CC=CC=C2)C3=CC(=C(C=C3)C=O)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves multi-step organic synthesis incorporating:

  • Formation of the benzaldehyde derivative core with appropriate substitution.
  • Introduction of the ethylamino group at the 4-position.
  • Construction of the 3-phenoxy-2-[[(phenylamino)carbonyl]oxy]propyl side chain.
  • Formation of the carbamate (phenylamino)carbonyl oxy linkage.

These steps require careful control of reaction conditions to preserve functional group integrity and stereochemistry.

Key Synthetic Steps

Based on the European patent EP 4 198 023 A1 filed by BASF SE, which relates to pesticidally active thiosemicarbazone compounds including derivatives structurally related to the target compound, the preparation involves:

  • Step 1: Substituted Benzaldehyde Formation

    • Starting from appropriately substituted benzaldehydes, the methyl and amino substituents are introduced via electrophilic aromatic substitution or nucleophilic substitution reactions.
  • Step 2: Aminoalkylation

    • Introduction of the ethylamino group at the 4-position through nucleophilic substitution or reductive amination using ethylamine derivatives.
  • Step 3: Side Chain Assembly

    • The 3-phenoxy-2-hydroxypropyl moiety is synthesized by etherification of phenol derivatives with epichlorohydrin or similar epoxide intermediates.
    • The hydroxy group is then converted into a carbamate by reaction with phenyl isocyanate or phenyl carbamoyl chloride to form the phenylamino carbonyl oxy linkage.
  • Step 4: Coupling

    • The side chain is coupled to the benzaldehyde core through nucleophilic substitution or amidation reactions, often under mild conditions to avoid decomposition.
  • Step 5: Purification

    • The final compound is purified by recrystallization or chromatography to achieve high purity suitable for pesticidal applications.

Reaction Conditions and Catalysts

  • Typical solvents include polar aprotic solvents such as dimethylformamide (DMF), tetrahydrofuran (THF), or dichloromethane (DCM).
  • Bases like triethylamine or sodium hydride may be used to facilitate carbamate formation.
  • Temperature control is critical, usually maintained between 0°C to 80°C depending on the step.
  • Catalysts or phase-transfer agents may be employed to improve yields in etherification or substitution steps.

Data Table: Summary of Preparation Steps

Step No. Reaction Type Reagents/Intermediates Conditions Purpose
1 Electrophilic substitution Substituted benzaldehyde precursors Acidic/basic medium, 25-60°C Introduce methyl and amino groups
2 Aminoalkylation Ethylamine or derivatives Mild heating, inert atmosphere Attach ethylamino group at 4-position
3 Etherification Phenol + epichlorohydrin Base, 40-70°C Form 3-phenoxy-2-hydroxypropyl moiety
4 Carbamate formation Phenyl isocyanate or carbamoyl chloride Room temp to 50°C Create phenylamino carbonyl oxy linkage
5 Coupling Benzaldehyde derivative + side chain intermediate Mild heating, inert atmosphere Assemble final compound
6 Purification Recrystallization or chromatography Varies Obtain high purity product

Research Findings and Notes

  • The synthetic route emphasizes the need to maintain stereochemical integrity, especially in the propyl side chain bearing multiple chiral centers.
  • The carbamate linkage is sensitive to hydrolysis; thus, moisture control is critical during synthesis and storage.
  • The compound’s pesticidal efficacy correlates with the purity and stereochemistry achieved by the synthetic process.
  • The European patent EP 4 198 023 A1 provides detailed synthetic intermediates and alternative pathways for related compounds, which can be adapted for this specific benzaldehyde derivative.
  • No direct preparation protocols were found on common chemical databases like PubChem, but the patent literature provides the most authoritative and comprehensive synthetic information.

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde, 4-[ethyl[3-phenoxy-2-[[(phenylamino)carbonyl]oxy]propyl]amino]-2-methyl- undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The compound can undergo reduction reactions to form alcohols.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often require reagents like bromine (Br₂) and sulfuric acid (H₂SO₄).

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated benzaldehydes.

Scientific Research Applications

Benzaldehyde, 4-[ethyl[3-phenoxy-2-[[(phenylamino)carbonyl]oxy]propyl]amino]-2-methyl- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzaldehyde, 4-[ethyl[3-phenoxy-2-[[(phenylamino)carbonyl]oxy]propyl]amino]-2-methyl- involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially affecting cellular processes. For example, the aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, altering their function and activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Analogues

(a) Benzaldehyde,3-[[(phenylamino)carbonyl]oxy] ()
  • Key Differences: Lacks the ethyl-phenoxy-propylamino side chain and 2-methyl substitution.
  • Functional Impact: The absence of the phenoxy-ethylamino group reduces steric bulk and lipophilicity compared to the target compound. The phenylaminocarbonyloxy group is retained, suggesting similar hydrolytic instability .
(b) 2-[[3-(4-Methoxyphenyl)-2-methylpropylidene]amino]benzoic acid methyl ester ()
  • Key Differences: Replaces the carbamate group with a methyl ester and substitutes methoxyphenyl for phenoxy-propyl.
  • The methyl ester may offer higher volatility compared to the carbamate in the target compound .

Functional Group Analogues

(a) Phenylaminocarbonyloxy Group
  • Example: Compounds in (e.g., 3-amino-6-[4-[[2-(3,5-difluorophenyl)-2-hydroxy-acetyl]amino]-2-methylphenyl]-N-methyl-pyrazine-2-carboxamide) utilize a similar carbamate-like linkage.
  • Comparison: The phenylaminocarbonyloxy group in the target compound is structurally analogous to the hydroxy-acetyl amino group in .
(b) Ethyl-Phenoxy-Propylamino Side Chain
  • Example: No exact matches in evidence, but phenoxy groups are common in agrochemicals (e.g., pyrethroids).
  • Comparison: The phenoxy-propylamino chain in the target compound likely enhances lipid solubility, improving membrane permeability compared to shorter-chain analogues .

Physicochemical Properties

Property Target Compound Benzaldehyde,3-[[(phenylamino)carbonyl]oxy]] () 2-[[3-(4-Methoxyphenyl)-2-methylpropylidene]amino]benzoic acid methyl ester ()
Molecular Weight ~450–500 g/mol (estimated) ~240–260 g/mol 311.37 g/mol
Polar Groups Carbamate, ether, aldehyde Carbamate, aldehyde Ester, methoxy, imine
Lipophilicity (LogP) High (due to phenoxy and ethyl) Moderate Moderate-high (methoxy and ester)

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for synthesizing this benzaldehyde derivative, and how can reaction conditions be optimized?

  • Methodology :

  • Start with a multi-step synthesis: (1) Introduce the ethylamino-propyl side chain via nucleophilic substitution using precursors like 3-phenoxy-2-hydroxypropylamine. (2) Incorporate the phenylaminocarbonyloxy group via carbamate formation using phenyl isocyanate. (3) Attach the 2-methylbenzaldehyde core through reductive amination or coupling reactions.
  • Optimize reaction parameters (solvent, temperature, catalyst) using design-of-experiment (DoE) approaches. For example, highlights the use of H₂O₂ in ethanol for benzaldehyde derivatives, suggesting oxidative conditions may stabilize aldehyde groups.
  • Monitor intermediates via TLC or HPLC and validate purity with elemental analysis (e.g., reports elemental analysis with <0.4% deviation) .

Q. Which spectroscopic and chromatographic techniques are critical for confirming the compound’s structure and purity?

  • Methodology :

  • GC-MS : Detect volatile byproducts (e.g., residual styrene or benzaldehyde derivatives) with peaks at m/z 104–120 ().
  • ¹H/¹³C NMR : Assign signals for the aldehyde proton (~9.8–10.2 ppm), ethylamino groups (~1.2–1.5 ppm for CH₃), and aromatic protons (6.5–8.0 ppm). provides NMR chemical shifts for analogous compounds.
  • IR Spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and carbamate (N-C=O, ~1650 cm⁻¹) groups. reports IR data for 4-(benzyloxy)-3-methoxybenzaldehyde.
  • Elemental Analysis : Validate empirical formula with ≤0.5% error (e.g., uses %C, %H, %N data).
TechniqueKey Peaks/DataPurpose
GC-MSm/z 104–120Byproduct identification
¹H NMRδ 9.8–10.2 ppmAldehyde confirmation
IR~1700 cm⁻¹Carbonyl detection

Q. How can researchers assess the catalytic efficiency of systems involving this compound in oxidation or epoxidation reactions?

  • Methodology :

  • Use Ce-MOF or nano-ZnO catalysts ( ) to test epoxidation selectivity. Monitor conversion rates via GC-MS (e.g., 99.5% conversion in styrene oxidation with 80% selectivity for styrene oxide; ).
  • Compare turnover frequency (TOF) and activation energy (Eₐ) under varied temperatures/pressures.

Advanced Research Questions

Q. What mechanistic insights explain the compound’s role in enhancing drug absorption, as observed in Caco-2 transport models?

  • Methodology :

  • Conduct fluorescence-anisotropy assays () to study interactions with lipid bilayers.
  • Use molecular dynamics (MD) simulations (e.g., Discovery Studio; ) to model permeation pathways. shows benzaldehyde (50 µM) increases cumulative transport of hydrophilic drugs like acyclovir by 2.5-fold.
  • Validate in vivo using rodent models to correlate absorption rates with in vitro data .

Q. How can researchers resolve contradictions between spectroscopic data and theoretical predictions for this compound?

  • Methodology :

  • Cross-validate using orthogonal techniques:
  • Compare experimental IR/NMR with computational spectra (e.g., Gaussian09 or ORCA).
  • Reconcile m/z discrepancies in MS via high-resolution MS (HRMS).
  • For example, identifies phenyl carbonyl ions (m/z 105) and tropylium ions (m/z 91), which may conflict with simplified fragmentation models. Adjust theoretical pathways using tandem MS/MS data.

Q. What computational strategies can predict the compound’s reactivity in multi-step syntheses or biological systems?

  • Methodology :

  • Build a molecular library ( ) and perform DFT calculations to assess carbamate bond stability or aldehyde electrophilicity.
  • Simulate enzyme-binding affinity (e.g., docking studies with cytochrome P450 for oxidation pathways).
  • Use QSAR models to link substitution patterns (e.g., 2-methyl vs. 4-ethyl groups) to bioactivity .

Q. Which in vitro models are suitable for studying its potential pharmacological effects or toxicity?

  • Methodology :

  • Caco-2 monolayers : Measure apparent permeability (Papp) for intestinal absorption ().
  • HepG2 cells : Assess hepatotoxicity via MTT assays.
  • Microsomal stability tests : Incubate with liver microsomes to predict metabolic clearance.

Data Contradiction Analysis

  • Example : Conflicting GC-MS and NMR conversion rates (e.g., 99.5% GC-MS vs. 95% NMR in ).
    • Resolution :
  • Recalibrate integration methods for NMR (e.g., internal standards like TMS).
  • Check GC-MS column selectivity for co-eluting peaks.

Key Research Gaps

  • Biosynthetic pathways in plants (e.g., Prunus mume in ) vs. synthetic routes.
  • Role of substituents (e.g., 3-phenoxy vs. 4-methoxy) in modulating biological activity.

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